(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of indole and dichlorophenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol reacts with a butyl halide.
Amidation Reaction: The final step involves the coupling of the indole and dichlorophenoxy intermediates through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid: Lacks the (S)-configuration.
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)butanoic acid: Differs in the length of the carbon chain.
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)acetic acid: Differs in the carboxylic acid group.
Uniqueness
The (S)-configuration of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid imparts unique stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it distinct from its similar counterparts.
Properties
Molecular Formula |
C21H20Cl2N2O4 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-14-7-8-19(16(23)11-14)29-9-3-6-20(26)25-18(21(27)28)10-13-12-24-17-5-2-1-4-15(13)17/h1-2,4-5,7-8,11-12,18,24H,3,6,9-10H2,(H,25,26)(H,27,28)/t18-/m0/s1 |
InChI Key |
RDJPYQPSKKRADR-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.